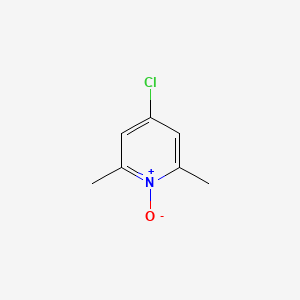

4-Chloro-2,6-dimethylpyridine 1-oxide

Descripción general

Descripción

4-Chloro-2,6-dimethylpyridine 1-oxide is an organic compound with the molecular formula C7H8ClNO It is a derivative of pyridine, where the nitrogen atom in the pyridine ring is bonded to an oxygen atom, forming an N-oxide

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2,6-dimethylpyridine 1-oxide typically involves the oxidation of 4-Chloro-2,6-dimethylpyridine. One common method is the use of hydrogen peroxide (H2O2) as the oxidizing agent in the presence of a catalyst such as acetic acid. The reaction is carried out under controlled temperature and pH conditions to ensure the selective formation of the N-oxide.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields. The use of environmentally benign oxidizing agents and catalysts is also preferred to minimize the environmental impact.

Análisis De Reacciones Químicas

Chlorination and Nitro Group Displacement

The synthesis of 4-chloro-2,6-dimethylpyridine 1-oxide often involves displacement reactions starting from nitro-substituted precursors. For example:

-

Reaction : Treatment of 4-nitro-2,6-dimethylpyridine N-oxide with acetyl chloride and sodium chloride in acetonitrile under reflux yields the chloro derivative.

-

Conditions :

This method highlights the use of halogenation to introduce chlorine at the para position relative to the N-oxide group.

Acylation via Decarboxylative Coupling

This compound undergoes regioselective acylation at the 2-position under silver catalysis. Representative examples include:

| Product Synthesized | Acylating Agent | Yield (%) | Conditions |

|---|---|---|---|

| 4-Chloro-2-(4-chlorobenzoyl)pyridine 1-oxide | 4-Chlorophenylglyoxylic acid | 82 | AgNO₃ (10 mol%), DCE, 80°C |

| 4-Chloro-2-(3-methoxybenzoyl)pyridine 1-oxide | 3-Methoxyphenylglyoxylic acid | 74 | Ag₂O (15 mol%), Toluene, 70°C |

This reaction demonstrates the compatibility of the N-oxide group with transition-metal-catalyzed processes, enabling access to diverse acylated derivatives .

Reductive Deoxygenation

Pyridine N-oxides can be deoxygenated to their parent pyridines under reducing conditions:

-

Reagent : TiCl₄/SnCl₂ in a 1:2 molar ratio

-

Mechanism : The N-oxide oxygen acts as a nucleophile, attacking the reducing agent to regenerate the pyridine ring.

-

Application : Selective reduction of this compound to 4-chloro-2,6-dimethylpyridine (critical for further functionalization) .

C–H Bond Functionalization

The methyl and chloro substituents direct C–H activation at specific positions:

-

Methyl-Directed Activation : The 2,6-dimethyl groups facilitate C–H functionalization at the 4-position. For instance, hydroxylation using Burkholderia sp. MAK1 whole cells introduces hydroxyl groups regioselectively .

-

Chloro Substituent Effects : The electron-withdrawing chloro group enhances electrophilic substitution at the ortho and para positions relative to the N-oxide.

Comparative Reactivity Data

A comparison of reactivity between this compound and its analogs:

| Property | This compound | 4-Chloro-2,3-dimethylpyridine 1-oxide |

|---|---|---|

| Melting Point | N/A | 103–105°C |

| Boiling Point | N/A | 338.5°C |

| Acylation Yield (Ar = Ph) | 72% | 65% |

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

One of the primary applications of 4-Chloro-2,6-dimethylpyridine 1-oxide is as an intermediate in the synthesis of pharmaceutical compounds, notably rabeprazole, a proton pump inhibitor used to treat gastroesophageal reflux disease (GERD) and other conditions related to excessive stomach acid .

Synthesis of Rabeprazole

The synthesis process involves multiple steps where this compound plays a crucial role in forming the final drug product. The high purity levels (up to 98%) achieved during the synthesis are essential for pharmaceutical applications, ensuring efficacy and safety in drug formulations.

Research has indicated that this compound exhibits biological properties that may be beneficial for various applications. For instance, studies have shown its potential use in bioconversion processes involving microbial systems. The compound can be transformed into hydroxylated derivatives using whole cells of Burkholderia sp., which demonstrates its versatility in biocatalytic processes .

Bioconversion Studies

A study investigated the bioconversion of 4-chloropyridin-2-amine using Burkholderia sp. MAK1, which showed promising results in converting this compound into hydroxylated products at optimal temperatures (30°C to 35°C) with conversion rates nearing completion after six hours . This highlights the compound's potential in green chemistry applications.

| Experimental Conditions | Conversion Rate (%) | Product Formed |

|---|---|---|

| Temperature: 30°C | ~97% | Hydroxylated derivatives |

| Temperature: 35°C | ~95% | Hydroxylated derivatives |

Mecanismo De Acción

The mechanism of action of 4-Chloro-2,6-dimethylpyridine 1-oxide involves its interaction with various molecular targets. As an N-oxide, it can act as an oxidizing agent, transferring oxygen to other molecules. This property is exploited in various chemical reactions where the compound serves as an oxidant. The exact molecular pathways and targets depend on the specific application and the nature of the interacting molecules.

Comparación Con Compuestos Similares

Similar Compounds

- 4-Chloro-2,3-dimethylpyridine 1-oxide

- 2,6-Diamino-4-chloropyrimidine 1-oxide

- 2-Chloro-4,6-dimethylpyridine

Uniqueness

4-Chloro-2,6-dimethylpyridine 1-oxide is unique due to its specific substitution pattern and the presence of the N-oxide functional group. This combination imparts distinct chemical reactivity and properties compared to other similar compounds. For instance, the position of the chlorine and methyl groups can significantly influence the compound’s reactivity and the types of reactions it can undergo.

Actividad Biológica

4-Chloro-2,6-dimethylpyridine 1-oxide (C₇H₈ClNO) is a compound that has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

- Molecular Formula : C₇H₈ClNO

- Molecular Weight : 157.6 g/mol

- Appearance : Pale yellow to light beige solid

- Melting Point : 103°C - 105°C

- Boiling Point : Approximately 338.5°C

- Solubility : Slightly soluble in chloroform and methanol

- Predicted pKa : 1.28

This compound exhibits several mechanisms of action that contribute to its biological activity:

- Enzyme Inhibition : The compound can act as an inhibitor of specific enzymes, influencing various biochemical pathways.

- Antioxidant Activity : It has been shown to possess antioxidant properties, which may help mitigate oxidative stress in biological systems.

- Genoprotective Effects : Research indicates that it can reduce chromosomal aberrations caused by mutagens, suggesting a protective role against DNA damage .

Antimutagenic Effects

A study investigated the effects of 2,6-dimethylpyridine N-oxide on cytogenetic modifications in mouse bone marrow cells exposed to the pro-oxidant Dioxidine. The results demonstrated a significant reduction in chromosomal aberrations at various doses (710 mg/kg, 71 mg/kg, and 0.7 mg/kg), with reductions of 55.56%, 66.70%, and 74.08% respectively . This indicates that the compound has strong antimutagenic properties.

Interaction with Biomolecules

This compound interacts with various biomolecules, which can lead to diverse biological effects:

- Pharmaceutical Applications : It serves as an intermediate in the synthesis of drugs like rabeprazole, highlighting its importance in pharmaceutical chemistry.

- Potential Therapeutic Uses : The compound is being explored for its therapeutic properties, particularly in neuropharmacology as a COMT inhibitor .

Case Studies and Applications

- Pharmaceutical Development : Research has shown that derivatives of this compound can enhance the bioavailability of drugs like L-DOPA by inhibiting catechol-O-methyltransferase (COMT), which is crucial for treating Parkinson's disease .

- Antioxidant Studies : In vivo studies have confirmed its antioxidant effects, where it stabilized cell membranes and reduced oxidative damage in various models .

- Comparative Studies : A comparison with similar compounds reveals that the unique substitution pattern on the pyridine ring of this compound imparts distinct chemical reactivity and biological activity compared to other pyridine derivatives.

Data Table

| Property | Value |

|---|---|

| Molecular Formula | C₇H₈ClNO |

| Molecular Weight | 157.6 g/mol |

| Melting Point | 103°C - 105°C |

| Boiling Point | ~338.5°C |

| Solubility | Slightly soluble in chloroform and methanol |

| Predicted pKa | 1.28 |

Propiedades

IUPAC Name |

4-chloro-2,6-dimethyl-1-oxidopyridin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO/c1-5-3-7(8)4-6(2)9(5)10/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLPBMEZQZABRQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=[N+]1[O-])C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80343164 | |

| Record name | 4-Chloro-2,6-dimethyl-1-oxo-1lambda~5~-pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80343164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

697-92-7 | |

| Record name | 4-Chloro-2,6-dimethyl-1-oxo-1lambda~5~-pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80343164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.